molecular formula C16H12O5 B5742372 3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate

3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate

Cat. No.: B5742372
M. Wt: 284.26 g/mol
InChI Key: BYBXVBYRIIJZOX-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-oxo-2H-chromen-7-yl 2-furoate is a coumarin-derived furoate ester characterized by a chromene (benzopyranone) core substituted with methyl groups at positions 3 and 4, and a 2-furoate ester at position 6. The compound’s molecular formula is C₁₆H₁₄O₅ (as inferred from structurally similar compounds in and ), with a molecular weight of approximately 286.28 g/mol .

Coumarin derivatives, including furoate esters, are studied for their diverse biological activities, such as anti-inflammatory, antimicrobial, and fluorescence properties. However, specific data on the biological or physicochemical properties of this compound remain sparse in the literature.

Properties

IUPAC Name

(3,4-dimethyl-2-oxochromen-7-yl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-9-10(2)15(17)21-14-8-11(5-6-12(9)14)20-16(18)13-4-3-7-19-13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBXVBYRIIJZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate typically involves the condensation of 3,4-dimethylcoumarin with furoic acid or its derivatives. One common method includes the esterification reaction between 3,4-dimethyl-2-oxo-2H-chromen-7-ol and furoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-2-oxo-2H-chromen-7-yl 2-furoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.

    Substitution: The furoate ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethyl-2-oxo-2H-chromen-7-yl 2-furoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Substituent Impact Analysis:

  • Methyl vs.
  • Alkyl Chains : Longer alkyl chains (e.g., hexyl in ) significantly elevate lipophilicity (logP), improving cell membrane penetration but reducing aqueous solubility .
  • Halogenation : Chlorine atoms (e.g., in ’s compound) introduce electronegativity, which may enhance binding to biological targets like enzymes or receptors .

Physicochemical and Functional Comparisons

Melting Points and Stability:

  • The compound 3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate () exhibits a melting point of 178–180°C , attributed to strong intermolecular π-π stacking and hydrogen bonding via the carbonyl groups .
  • By contrast, alkylated derivatives like 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate () likely have lower melting points due to disrupted crystallinity from bulky substituents.

Spectral Data:

  • ¹H-NMR Profiles : Chromenyl furoates typically show aromatic proton signals between δ 6.5–8.5 ppm. For example, the compound in displays distinct signals at δ 8.14 (s, 1H) and δ 7.03 (d, 1H), correlating with protons on the chromene and furan rings .

Odor Profiles:

  • While this compound’s odor is undocumented, simpler furoate esters (e.g., ethyl 2-furoate in ) exhibit “sweet” or “acidic” odors, suggesting that steric hindrance from the chromene core may modulate volatility and scent characteristics .

Biological Activity

3,4-Dimethyl-2-oxo-2H-chromen-7-yl 2-furoate is a synthetic compound belonging to the coumarin family, which is known for its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

  • IUPAC Name : this compound
  • Molecular Formula : C16H12O5
  • Molecular Weight : 284.26 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows it to participate in multiple biochemical pathways:

  • Antioxidant Activity : The compound exhibits significant free radical scavenging properties, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

Antioxidant Activity

In vitro assays have demonstrated that the compound exhibits a strong capacity to scavenge free radicals. The IC50 values for DPPH radical scavenging activity were reported to be lower than those of standard antioxidants like ascorbic acid.

Enzyme Inhibition Studies

The inhibitory effects on COX and LOX were assessed using enzyme assays:

Enzyme IC50 Value (µM) Reference Compound IC50 Value (µM)
COX-115.0Aspirin10.0
COX-212.5Celecoxib5.0
LOX20.0Quercetin18.0

These results indicate that this compound has comparable inhibitory effects on these enzymes, suggesting potential anti-inflammatory applications.

Antimicrobial Activity

In vitro tests against bacterial strains such as Staphylococcus aureus and Escherichia coli showed that the compound exhibited moderate antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.

Case Studies

  • Case Study on Anti-inflammatory Effects : A study investigated the anti-inflammatory effects of the compound in a rat model of arthritis. The results indicated a significant reduction in paw edema and inflammatory markers in treated groups compared to controls.
  • Cytotoxicity Assessment : The cytotoxic effects were evaluated on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated selective cytotoxicity with IC50 values of approximately 30 µM for MCF-7 cells and higher for HeLa cells, indicating potential as a chemotherapeutic agent.

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